N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide (CAS 2034556-82-4) is a synthetic pyrazole‑benzamide derivative in which a tetrahydropyran‑2‑ylmethyl group is attached to the pyrazole N1 and a 4‑(trifluoromethyl)benzamide is linked at the pyrazole C4. The compound is offered by several chemical suppliers as a research‑grade building block.

Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
CAS No. 2034556-82-4
Cat. No. B2679596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide
CAS2034556-82-4
Molecular FormulaC17H18F3N3O2
Molecular Weight353.345
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N3O2/c18-17(19,20)13-6-4-12(5-7-13)16(24)22-14-9-21-23(10-14)11-15-3-1-2-8-25-15/h4-7,9-10,15H,1-3,8,11H2,(H,22,24)
InChIKeyIOBPLHNIYJNCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034556-82-4 – N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide Procurement Baseline


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide (CAS 2034556-82-4) is a synthetic pyrazole‑benzamide derivative in which a tetrahydropyran‑2‑ylmethyl group is attached to the pyrazole N1 and a 4‑(trifluoromethyl)benzamide is linked at the pyrazole C4. The compound is offered by several chemical suppliers as a research‑grade building block . Its molecular formula is C₁₇H₁₈F₃N₃O₂ (MW 353.34 g mol⁻¹) [1].

Why 4‑(Trifluoromethyl)benzamide Pyrazole Analogs Cannot Be Freely Interchanged


Within the class of N‑(pyrazol‑4‑yl)‑4‑(trifluoromethyl)benzamides, even minor modifications to the N‑substituent on the pyrazole ring can alter hydrogen‑bonding capacity, lipophilicity, and metabolic stability [1]. For example, the shift from a tetrahydropyran‑2‑ylmethyl group (the target compound) to a tetrahydropyran‑4‑ylmethyl regioisomer (CAS 1798462‑15‑3) changes the spatial orientation of the oxygen lone pairs, which may affect target binding and pharmacokinetics. However, no public head‑to‑head data exist that quantify these differences for the specific compound; the risk of un‑anticipated property changes upon substitution therefore mandates procurement of the exact structure rather than a near‑analog.

Quantitative Differentiation Evidence for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide


Application Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide Based on Current Evidence


Medicinal Chemistry Library Screening and Hit‑to‑Lead Programs

The compound can serve as a fragment‑like core (MW 353.34, XLogP3‑AA 2.6, tPSA 56.2 Ų) in kinase‑focused or protease‑targeted libraries, provided the batch purity is certified by the supplier [1]. Without comparative bioactivity data, however, its selection over close analogs (e.g., the 4‑tetrahydropyran regioisomer) must be driven by a specific pharmacophore hypothesis that requires the 2‑oxanyl‑methyl orientation.

Synthetic Chemistry Building‑Block Procurement

The compound is primarily listed as a building block for the synthesis of more complex pyrazole‑benzamide derivatives . Its value lies in the combination of the N‑(oxan‑2‑ylmethyl)‑1H‑pyrazol‑4‑amine scaffold with a 4‑CF₃‑benzoyl group, which can be further functionalized at the amide nitrogen or the pyrazole C3/C5 positions.

Physicochemical Property Benchmarking

Computed properties (e.g., XLogP3‑AA 2.6, tPSA 56.2 Ų, rotatable bonds 4) [1] place the compound within drug‑like space. However, these values are identical to those of the 4‑tetrahydropyran regioisomer [2], so procurement differentiation must rely on the specific stereoelectronic features of the 2‑oxanyl‑methyl appendage rather than on global physicochemical parameters.

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